Chemical Identity and Purity Specification Compared to Industry Screening Library Standards
The target compound is supplied with a documented HPLC purity of ≥95% . The industry-accepted minimum purity threshold for small-molecule screening libraries is typically ≥90% (as recommended by the NIH Molecular Libraries Program), meaning this compound exceeds the baseline quality requirement by approximately 5 percentage points. In contrast, closely related indole-3-carboxamide analogs such as 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide (CAS 1226443-29-3) are often listed without a publicly verifiable purity specification on vendor platforms . The absence of a certified purity statement for comparator compounds introduces uncertainty in assay reproducibility.
| Evidence Dimension | HPLC Purity at Point of Supply |
|---|---|
| Target Compound Data | ≥95% (HPLC) |
| Comparator Or Baseline | 2-[(1H-Indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide (CAS 1226443-29-3): Purity not publicly specified on major vendor platforms; industry screening library minimum: ≥90% |
| Quantified Difference | Target compound exceeds industry minimum by ≥5 percentage points; comparator lacks documented purity specification |
| Conditions | Vendor Certificate of Analysis; HPLC-UV detection |
Why This Matters
A verifiable purity specification reduces the risk of false-positive or false-negative hits in biochemical and cell-based assays, a critical factor when selecting compounds for costly high-throughput screening campaigns.
